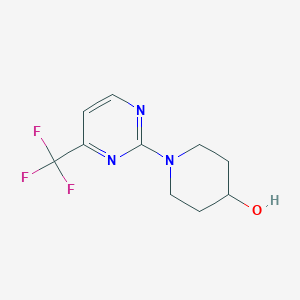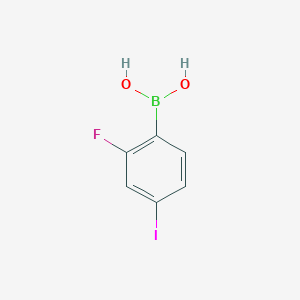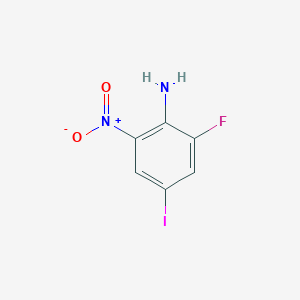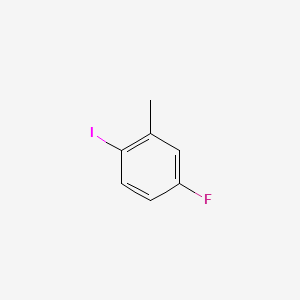
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, a practical synthesis of a key intermediate for deoxycytidine kinase inhibitors involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a piperidine-pyrimidine derivative in four telescoped steps . Another synthesis described the formation of a chromeno[4,3-d]pyrimidin-5-one derivative via a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid . These methods highlight the versatility of pyrimidine and piperidine chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of compounds containing pyrimidine and piperidine units have been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These studies provide detailed information on the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine and piperidine derivatives can be influenced by the presence of substituents and the overall molecular context. For example, the synthesis of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand demonstrated the ability of these molecules to form coordination compounds with metals, which can lead to various non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are important for the stability and properties of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine and piperidine derivatives are influenced by their molecular structure. Computational studies can predict physicochemical properties, drug-likeness features, and oral bioavailability . Additionally, the antimicrobial activity of some novel benzenesulfonamide derivatives containing pyrimidine and piperidine units has been evaluated, indicating the potential for these compounds to act as bioactive agents .
科学研究应用
1. Agrochemical Industry
- Application : Trifluoromethylpyridines, which include “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, are used as a key structural motif in active agrochemical ingredients .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Pharmaceutical Industry
- Application : Trifluoromethylpyridines, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, are used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Antifungal and Antibacterial Agents
- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as antifungal and antibacterial agents .
4. Insecticidal and Herbicidal Agents
- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as insecticidal and herbicidal agents .
5. Antiviral Agents
- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as antiviral agents .
6. Fungicides
安全和危害
The safety information available for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWTYVSELDRYPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383810 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol | |
CAS RN |
401930-07-2 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)






